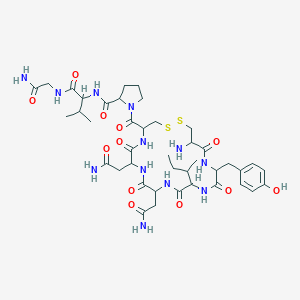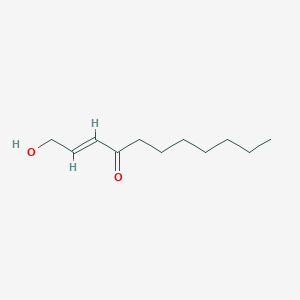
6-Deoxyoxaunomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Deoxyoxaunomycin is a natural product that is extracted from Streptomyces bacteria. It belongs to the anthracycline family of antibiotics and has been found to have potent anticancer properties. The unique structural features of 6-deoxyoxaunomycin make it an interesting target for chemical synthesis and further research.
Mecanismo De Acción
The mechanism of action of 6-deoxyoxaunomycin involves the binding of the compound to the DNA molecule. This binding interferes with the normal functioning of topoisomerase II, leading to the accumulation of double-stranded DNA breaks. The accumulation of DNA damage triggers apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
The biochemical effects of 6-deoxyoxaunomycin include the inhibition of topoisomerase II activity and the accumulation of DNA damage. These effects ultimately lead to cell death. Physiologically, the compound has been found to cause a range of side effects, including cardiotoxicity and myelosuppression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-deoxyoxaunomycin in lab experiments is its potent anticancer properties. The compound has been found to be effective against a wide range of cancer types, making it a valuable tool for cancer research. However, the compound also has several limitations, including its toxicity and the difficulty of synthesizing it.
Direcciones Futuras
There are several future directions for research on 6-deoxyoxaunomycin. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential as a treatment for other diseases, such as viral infections. Additionally, researchers are interested in exploring the use of 6-deoxyoxaunomycin in combination with other anticancer drugs to enhance its efficacy.
Métodos De Síntesis
The synthesis of 6-deoxyoxaunomycin is a complex process that involves several steps. The first step is the synthesis of a key intermediate, which is then converted into the final product through a series of chemical reactions. Various methods have been developed for the synthesis of this compound, including total synthesis and semi-synthesis.
Aplicaciones Científicas De Investigación
6-Deoxyoxaunomycin has been extensively studied for its anticancer properties. It has been found to be effective against a wide range of cancer types, including breast, lung, and ovarian cancer. The compound works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately, cell death.
Propiedades
Número CAS |
145165-11-3 |
|---|---|
Nombre del producto |
6-Deoxyoxaunomycin |
Fórmula molecular |
C10H12N5Na2O6P |
Peso molecular |
499.5 g/mol |
Nombre IUPAC |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H29NO9/c1-3-26(34)9-16(36-17-8-14(27)21(29)10(2)35-17)12-7-13-19(24(32)20(12)25(26)33)22(30)11-5-4-6-15(28)18(11)23(13)31/h4-7,10,14,16-17,21,25,28-29,32-34H,3,8-9,27H2,1-2H3 |
Clave InChI |
RPVGYGYVQLRIFA-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N)O |
SMILES canónico |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N)O |
Sinónimos |
6-deoxy-D788-7 6-deoxyoxaunomycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



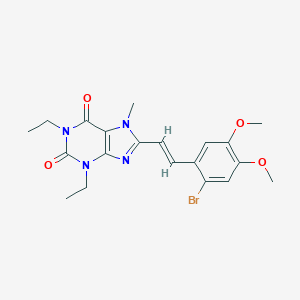

![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)

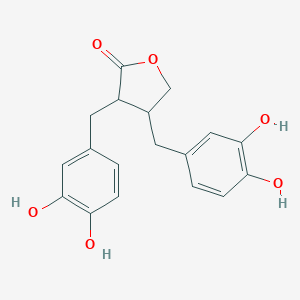
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
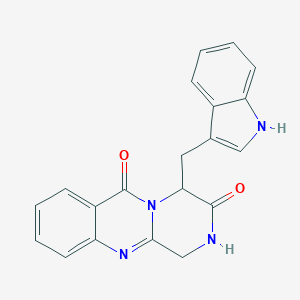
![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)

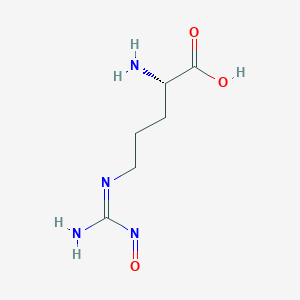
![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)
